1-tert-butyl-1H-pyrrole-3-carboxylic acid
Overview
Description
1-tert-butyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H13NO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The tert-butyl group attached to the nitrogen atom and the carboxylic acid group at the third position make this compound unique. It is used in various chemical and pharmaceutical applications due to its structural properties.
Preparation Methods
The synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
In industrial production, the synthesis may involve continuous flow processes to ensure high yield and purity. For example, a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids has been reported, which can be adapted for the production of this compound .
Chemical Reactions Analysis
1-tert-butyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring. Reagents such as halogens or nitrating agents can introduce substituents at specific positions on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-tert-butyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
1-tert-butyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
1-tert-butyl-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position.
1-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.
1-ethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its reactivity and binding properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-tert-butylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)10-5-4-7(6-10)8(11)12/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTRRTBGDRLPPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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